molecular formula C14H19IO9 B3039924 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE CAS No. 141510-66-9

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE

Cat. No.: B3039924
CAS No.: 141510-66-9
M. Wt: 458.2 g/mol
InChI Key: KXQRSYVDKIOQHJ-RKQHYHRCSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS 141510-66-9, molecular formula C₁₄H₁₉IO₉, molar mass 458.2 g/mol) is a halogenated carbohydrate derivative. The iodine atom at the C2 position and acetyl protecting groups at O1, O3, O4, and O6 make it a critical intermediate in synthesizing modified galactose derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRSYVDKIOQHJ-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE typically involves the following steps:

Chemical Reactions Analysis

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE undergoes various chemical reactions, including:

Scientific Research Applications

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE involves its role as a synthetic intermediate. The acetyl groups protect the hydroxyl groups during chemical reactions, and the iodine atom can be selectively substituted or reduced to introduce various functional groups. This allows for the precise modification of carbohydrate structures, which is essential in the synthesis of biologically active molecules .

Comparison with Similar Compounds

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose (CAS 84278-00-2)

  • Molecular Formula : C₁₄H₁₉N₃O₉
  • Molar Mass : 373.32 g/mol
  • Key Differences :
    • Substituent : Azido (-N₃) group at C2 instead of iodine.
    • Reactivity : The azide group facilitates "click chemistry" (e.g., Huisgen cycloaddition with alkynes), making it valuable in bioconjugation and glycopolymer synthesis.
    • Safety : Classified as harmful (Xn) due to azide toxicity, requiring stringent handling .

Methyl-2-deoxy-2-fluoro-β-D-galactopyranoside

  • Molecular Formula : C₇H₁₃FO₅
  • Molar Mass : 208.18 g/mol
  • Key Differences :
    • Substituent : Fluorine at C2 instead of iodine.
    • Applications : Fluorinated sugars like this are precursors for radiopharmaceuticals (e.g., 2-[¹⁸F]FDG) used in positron emission tomography (PET). Fluorine's electronegativity enhances metabolic stability compared to iodine .

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose (CAS 10022-13-6)

  • Molecular Formula: C₂₀H₂₁NO₁₀
  • Molar Mass : 435.38 g/mol
  • Key Differences: Substituent: Phthalimido group (-N(C₆H₄)₂O₂) at C2. Function: Acts as a protected amine intermediate for synthesizing amino sugars (e.g., glucosamine derivatives). The phthalimido group is stable under acidic conditions, unlike iodine, which participates in substitution reactions .

1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose (CAS 4163-59-1)

  • Molecular Formula : C₁₆H₂₂O₁₁
  • Molar Mass : 390.34 g/mol
  • Reactivity: Used as a glycosyl donor in oligosaccharide synthesis. The absence of a leaving group at C2 limits its utility in selective derivatization compared to the iodo compound .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose (CAS 6386-24-9)

  • Molecular Formula : C₃₄H₃₆O₆
  • Molar Mass : 540.65 g/mol
  • Key Differences :
    • Protecting Groups : Benzyl groups instead of acetyl.
    • Applications : Bulky benzyl groups enhance stability in harsh reaction conditions, making it suitable for long-term storage and stepwise deprotection strategies .

Structural and Functional Comparison Table

Compound Name CAS Number C2 Substituent Molecular Formula Molar Mass (g/mol) Key Applications
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose 141510-66-9 Iodo C₁₄H₁₉IO₉ 458.2 Nucleophilic substitution, glycosylation
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose 84278-00-2 Azido C₁₄H₁₉N₃O₉ 373.32 Bioconjugation, click chemistry
Methyl-2-deoxy-2-fluoro-β-D-galactopyranoside - Fluoro C₇H₁₃FO₅ 208.18 Radiopharmaceutical precursors
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose 10022-13-6 Phthalimido C₂₀H₂₁NO₁₀ 435.38 Amino sugar synthesis
1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose 4163-59-1 None C₁₆H₂₂O₁₁ 390.34 Glycosyl donor
2,3,4,6-Tetra-O-benzyl-D-galactopyranose 6386-24-9 None C₃₄H₃₆O₆ 540.65 Protected intermediate

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS RN: 1286737-83-4) is a chemically modified sugar that has garnered attention for its potential biological activities. This compound is a derivative of galactose, where the hydroxyl group at the 2-position is replaced with an iodine atom and all hydroxyl groups are acetylated. This modification can significantly influence its biological interactions and applications in medicinal chemistry.

The molecular formula for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose is C14H19IO9C_{14}H_{19}IO_9. It has a molecular weight of approximately 392.19 g/mol and exhibits unique structural characteristics that affect its solubility and reactivity in biological systems .

Antimicrobial Properties

Research has indicated that various derivatives of galactopyranose exhibit antimicrobial properties. The introduction of iodine in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may enhance its activity against certain bacterial strains. For instance, studies on related compounds have shown that iodinated sugars can have increased efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Preliminary studies suggest that 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may exhibit cytotoxic effects on certain cancer cell lines. The acetyl groups may facilitate cellular uptake, while the iodine moiety could induce apoptosis in malignant cells. Further research is necessary to elucidate the mechanisms involved and to evaluate the compound's selectivity towards cancerous versus normal cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various acetylated sugars, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability after 48 hours. The mechanism was proposed to involve oxidative stress induction and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralPotential inhibition of viral entry
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the key structural features and functional groups in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose that influence its reactivity in glycosylation reactions?

The compound’s reactivity arises from its acetyl-protected hydroxyl groups (positions 1,3,4,6), which stabilize the sugar ring while leaving the anomeric center (C1) available for glycosylation. The iodo group at C2 acts as a leaving group, enabling nucleophilic substitution or elimination reactions. The β-configuration ensures stereochemical control in glycosidic bond formation. NMR and X-ray crystallography confirm these features .

Q. What synthetic routes are commonly employed to prepare this compound, and what critical parameters control the yield?

Synthesis typically involves:

  • Step 1 : Acetylation of D-galactose to protect hydroxyl groups.
  • Step 2 : Iodination at C2 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions.
    Key parameters include moisture exclusion (to prevent hydrolysis), temperature control (0–5°C during iodination), and stoichiometric precision. Yields range from 60–80% depending on purity of intermediates .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in chloroform, ethyl acetate, and dichloromethane. This necessitates anhydrous reaction setups for glycosylation. For purification, silica gel chromatography with hexane/ethyl acetate gradients is effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation when characterizing acetyl migration in derivatives?

Acetyl migration during synthesis or storage can lead to ambiguous NMR signals. To resolve this:

  • Use 2D NMR (HSQC, HMBC) to track acetyl group positions.
  • Compare with reference spectra of stable analogs (e.g., 2-azido derivatives).
  • Optimize reaction conditions (e.g., lower temperature) to minimize migration .

Q. What strategies mitigate low yields in glycosylation reactions using this compound as a glycosyl donor?

Low yields often stem from competing elimination (forming glycals) or poor leaving-group activation. Solutions include:

  • Promoters : Silver triflate or trimethylsilyl triflate enhance iodonium ion formation.
  • Solvent choice : Non-polar solvents (e.g., CH₂Cl₂) favor SN2 mechanisms, improving β-selectivity.
  • Temperature : Reactions at −20°C reduce side reactions .

Q. How can selective deacetylation be achieved without disrupting the iodo group?

Selective 1-O-deacetylation is critical for further functionalization. Use methanolic ammonia (0.5 M) at 0°C for 30 minutes, which preferentially cleaves the anomeric acetyl group. Monitor progress via TLC (Rf shift from 0.7 to 0.4 in hexane/EtOAc 1:1) .

Q. What analytical methods validate the stereochemical integrity of glycosylation products?

  • NOE experiments : Confirm β-configuration via spatial proximity of anomeric protons to axial H3/H5.
  • Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +45° for β-anomers).
  • X-ray crystallography : Resolve ambiguities in complex derivatives .

Troubleshooting Data Contradictions

Q. Why might unexpected byproducts appear in glycosylation reactions, and how can they be identified?

Common byproducts include:

  • Glycals : Formed via elimination (C2–C3 double bond). Detectable via IR (C=C stretch at 1650 cm⁻¹) and ¹³C NMR (δ 100–110 ppm for sp² carbons).
  • Orthoester formation : Occurs with excess promoter. Characterized by distinctive ¹H NMR signals (δ 5.5–6.0 ppm).
    Adjust promoter stoichiometry and reaction time to suppress these pathways .

Q. How do storage conditions affect the compound’s stability and reactivity?

The iodo group is light- and moisture-sensitive. Store under argon at −20°C in amber vials. Decomposition (evidenced by brown discoloration) renders the compound unusable. Pre-dry solvents over molecular sieves to prevent hydrolysis .

Methodological Tables

Parameter Optimal Conditions Impact on Yield
Iodination temperature0–5°CPrevents iodine sublimation
Solvent for glycosylationAnhydrous CH₂Cl₂Enhances β-selectivity
Promoter (AgOTf) concentration1.2 equivalentsBalances activation vs. side reactions
Analytical Technique Application Key Diagnostic Signal
¹H NMR (CDCl₃)Acetyl group integrityδ 2.0–2.2 ppm (3H, s)
¹³C NMRIodo group confirmationδ 20–25 ppm (C-I)
HRMS (ESI)Molecular ion validation[M+Na]⁺ at m/z 498.9921

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE
Reactant of Route 2
Reactant of Route 2
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE

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